3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide
Descripción
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-14-24-20(13-31-14)16-7-5-6-8-18(16)25-23(28)21-12-19(26-27(21)2)17-11-15(29-3)9-10-22(17)30-4/h5-13H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPOYCNCJYVBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Core Structure : Pyrazole ring
- Substituents :
- 2,5-Dimethoxyphenyl group
- 2-Methylthiazol-4-yl phenyl group
- Carboxamide functional group
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines. In particular:
- In vitro Studies : Research has demonstrated that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study indicated that certain pyrazole compounds exhibited IC50 values as low as against cervical cancer cells (SiHa) and against prostate cancer cells (PC-3) .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Research has shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:
- Inhibition Rates : Certain derivatives demonstrated up to 85% inhibition of TNF-α and 93% inhibition of IL-6 at concentrations of , comparable to standard anti-inflammatory drugs like dexamethasone .
The biological activity of the compound is attributed to its interaction with specific molecular targets:
- Tubulin Binding : The compound likely binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Cytokine Modulation : It may also modulate signaling pathways involved in inflammation, leading to reduced cytokine production.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activities of similar pyrazole compounds:
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p share a pyrazole-carboxamide backbone but differ in substituents:
- 3a : Chloro and phenyl groups yield a molecular weight (MW) of 403.1 and melting point (mp) of 133–135°C.
- 3b : Dual chloro substituents increase MW to 437.1 and mp to 171–172°C, suggesting higher crystallinity due to halogen interactions .
- Target Compound : The 2,5-dimethoxyphenyl and thiazole groups likely improve solubility compared to chlorophenyl analogs, while the methylthiazole may enhance metabolic stability .
Thiadiazole-Pyrazole Hybrid ()
The compound 3-(2-hydroxy-4-methylphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide replaces thiazole with thiadiazole, introducing a hydroxy group.
Pyrazole Carboxylic Acid Analog ()
956386-16-6 (3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid) shifts the carboxamide to a carboxylic acid at position 3. The acidic group may reduce cell permeability compared to the target compound’s carboxamide, which balances polarity and membrane penetration .
Carbothioamide Derivatives ()
Pyrazole-1-carbothioamides (e.g., 5-(substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ) replace oxygen with sulfur in the amide group. Thioamides increase lipophilicity and may enhance kinase inhibition but are prone to oxidative degradation .
Physicochemical Properties
- The target compound’s methoxy groups reduce crystallinity (lower mp) compared to 3b, favoring solubility.
Q & A
Q. What synthetic strategies are commonly employed to synthesize 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclocondensation and functional group modifications. For example:
- Step 1 : Cyclocondensation of precursors (e.g., ethyl acetoacetate and phenylhydrazine derivatives) to form the pyrazole core .
- Step 2 : Introduction of the 2,5-dimethoxyphenyl group via Suzuki coupling or nucleophilic substitution .
- Step 3 : Carboxamide formation using coupling agents like EDC/HOBt in dimethylformamide (DMF) with the thiazole-containing amine .
- Optimization : Yield improvements (70–85%) are achieved by controlling reaction temperature (80–100°C), using potassium carbonate (K₂CO₃) as a base, and inert atmospheres to prevent oxidation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, thiazole protons at δ 7.1–7.3 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 466.15) .
- X-ray Crystallography : Single-crystal analysis to resolve bond lengths and angles, particularly for the pyrazole-thiazole junction .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?
- Methodological Answer : Key modifications include:
- P(1) Ligand Optimization : Replacing the 2-methylthiazole group with aminobenzisoxazole improves selectivity for target enzymes (e.g., factor Xa inhibition in razaxaban analogs) .
- P(4) Modifications : Introducing fluorine or methoxy groups to the dimethoxyphenyl ring enhances metabolic stability and permeability .
- Data-Driven Design : Use computational tools (e.g., Schrödinger Suite) to calculate logP and polar surface area (PSA) for predicting blood-brain barrier penetration .
Q. How can molecular docking studies predict the binding affinity of this compound to its target?
- Methodological Answer :
- Target Preparation : Retrieve the target protein (e.g., factor Xa, PDB ID: 1NFU) and prepare it using AutoDock Tools (remove water, add hydrogens) .
- Ligand Preparation : Generate 3D conformers of the compound with Open Babel and assign Gasteiger charges .
- Docking Protocol : Use AutoDock Vina with a grid box centered on the active site (e.g., 25 ų). Analyze binding poses for hydrogen bonds (e.g., between the carboxamide and Ser195) and hydrophobic interactions (e.g., thiazole with Tyr99) .
Q. What in vivo models are suitable for evaluating the antithrombotic efficacy of this compound?
- Methodological Answer :
- Rat Arterial Thrombosis Model : Induce thrombosis via FeCl₃ application to the carotid artery. Administer the compound orally (10 mg/kg) and measure clot formation time using Doppler flowmetry .
- Pharmacokinetic Profiling : Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose. Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL) and calculate bioavailability (>50% in razaxaban derivatives) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported IC₅₀ values for kinase inhibition assays?
- Methodological Answer : Variations in IC₅₀ (e.g., 5 nM vs. 20 nM) may arise from:
- Assay Conditions : Differences in ATP concentrations (e.g., 10 μM vs. 100 μM) or incubation times .
- Protein Sources : Recombinant vs. native enzymes (e.g., human vs. rat factor Xa) .
- Resolution Strategy : Standardize assays using recombinant human enzymes, fixed ATP (1 mM), and validate with reference inhibitors (e.g., rivaroxaban) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
